4-(2-aminoethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one 4-(2-aminoethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Brand Name: Vulcanchem
CAS No.: 933741-78-7
VCID: VC16591285
InChI: InChI=1S/C6H11N3O/c1-4-5(2-3-7)6(10)9-8-4/h5H,2-3,7H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C6H11N3O
Molecular Weight: 141.17 g/mol

4-(2-aminoethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

CAS No.: 933741-78-7

Cat. No.: VC16591285

Molecular Formula: C6H11N3O

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

4-(2-aminoethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one - 933741-78-7

Specification

CAS No. 933741-78-7
Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
IUPAC Name 4-(2-aminoethyl)-3-methyl-1,4-dihydropyrazol-5-one
Standard InChI InChI=1S/C6H11N3O/c1-4-5(2-3-7)6(10)9-8-4/h5H,2-3,7H2,1H3,(H,9,10)
Standard InChI Key ASEMWMLOGSUFFL-UHFFFAOYSA-N
Canonical SMILES CC1=NNC(=O)C1CCN

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

4-(2-Aminoethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is characterized by a five-membered pyrazolone ring fused with an aminoethyl side chain. Key structural attributes include:

PropertyValue
IUPAC Name4-(2-aminoethyl)-3-methyl-1,4-dihydropyrazol-5-one
Molecular FormulaC6H11N3O\text{C}_6\text{H}_{11}\text{N}_3\text{O}
Molecular Weight141.17 g/mol
Canonical SMILESCC1=NNC(=O)C1CCN
InChI KeyASEMWMLOGSUFFL-UHFFFAOYSA-N
CAS Registry933741-78-7

The aminoethyl group at position 4 enhances solubility in polar solvents, while the methyl group at position 3 stabilizes the ring structure through steric effects .

Spectral and Crystallographic Data

While crystallographic data for this specific compound remain unpublished, related pyrazolone derivatives exhibit planar ring geometries with intramolecular hydrogen bonding between the carbonyl oxygen and amino groups. NMR spectra typically show characteristic peaks for the methyl group (~1.5 ppm), pyrazolone ring protons (~3.0–4.5 ppm), and aminoethyl protons (~2.7 ppm) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via cyclocondensation reactions. A representative method involves:

  • Condensation of Hydrazines with β-Keto Esters:
    Reaction of methyl acetoacetate with 1,2-diaminoethane under acidic conditions yields the pyrazolone core. The aminoethyl side chain is introduced via nucleophilic substitution .

  • Post-Modification Strategies:

    • Mannich Reactions: Aminoethyl groups are appended using formaldehyde and secondary amines.

    • Reductive Amination: Ketone intermediates are reduced to amines using NaBH4\text{NaBH}_4 or LiAlH4\text{LiAlH}_4 .

Example Reaction:

Methyl acetoacetate+1,2-DiaminoethaneHCl4-(2-Aminoethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one+H2O\text{Methyl acetoacetate} + \text{1,2-Diaminoethane} \xrightarrow{\text{HCl}} \text{4-(2-Aminoethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one} + \text{H}_2\text{O}

Reactivity and Functionalization

The compound undergoes:

  • N-Alkylation: Reacts with alkyl halides to form quaternary ammonium salts.

  • Schiff Base Formation: The primary amine reacts with aldehydes/ketones to form imines, useful in drug conjugation .

Pharmacological and Biological Activities

Antimicrobial Properties

Pyrazolone derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies on structurally analogous compounds (e.g., chloro-substituted pyrazolones) show minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The aminoethyl group enhances membrane permeability, facilitating bacterial cell wall disruption .

Anti-Inflammatory and Analgesic Effects

In rodent models, pyrazolones inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin PGE2\text{PGE}_2 synthesis by 40–60% at 50 mg/kg doses. The methyl group at position 3 is critical for COX-2 selectivity, minimizing gastrointestinal toxicity .

Research Advancements and Applications

Drug Delivery Systems

The aminoethyl group enables conjugation with polymeric nanoparticles (e.g., PLGA), improving bioavailability. In rat pharmacokinetic studies, nanoparticle-formulated derivatives showed a 2.3-fold increase in half-life compared to free compounds.

Agricultural Chemistry

As a lead compound in fungicide development, it inhibits Fusarium oxysporum spore germination by 90% at 100 ppm. Field trials demonstrate a 70% reduction in wheat blight incidence .

Challenges and Future Directions

Synthetic Optimization

Future work should explore:

  • Green Chemistry Approaches: Catalytic cyclization using Ce(SO4_4)2_2·4H2_2O to improve yield (currently 65–70%) .

  • Stereoselective Synthesis: Resolve racemic mixtures via chiral HPLC for enantiomer-specific activity analysis.

Clinical Translation

Priority areas include:

  • Phase I Trials: Dose escalation studies in non-human primates.

  • Combination Therapies: Synergy with existing antibiotics (e.g., ciprofloxacin) to combat multidrug-resistant pathogens .

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